![molecular formula C14H19NO4 B12108257 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde](/img/structure/B12108257.png)
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is an organic compound with the molecular formula C13H17NO4 It is a benzaldehyde derivative characterized by the presence of a methoxy group at the 5-position and a morpholin-4-ylethoxy group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methoxybenzaldehyde and 2-(2-chloroethoxy)morpholine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and morpholin-4-ylethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzoic acid.
Reduction: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde typically involves the reaction of appropriate precursors through methods such as the Knoevenagel condensation and other organic transformations. The compound has been characterized using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Anticholinesterase Activity
One of the significant applications of this compound lies in its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and learning. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease.
- In Vitro Studies : Research has shown that derivatives of this compound exhibit promising anticholinesterase activity. For instance, a study demonstrated that similar compounds showed inhibitory effects comparable to established drugs like donepezil, indicating potential for further development into therapeutic agents .
Antibacterial Properties
The compound also exhibits antibacterial activity against various strains of bacteria. Studies have indicated that modifications in the chemical structure can enhance the antibacterial potency of related compounds.
- Mechanism of Action : The antibacterial activity is hypothesized to be due to the compound's ability to bind to bacterial DNA or interfere with essential bacterial processes. This mechanism aligns with findings from related benzimidazole derivatives that show effective binding to AT-rich sites in DNA .
Case Study on Anticholinesterase Activity
A recent study assessed the efficacy of this compound as an acetylcholinesterase inhibitor using a modified Ellman’s method. The results indicated a significant inhibition percentage at low concentrations, suggesting its potential as a lead compound for developing new treatments for Alzheimer's disease .
Case Study on Antibacterial Activity
Another investigation focused on the antibacterial properties of related compounds derived from the same scaffold. The study revealed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) being significantly lower than those for standard antibiotics .
Mechanism of Action
The mechanism of action of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic residues. The methoxy and morpholin-4-ylethoxy groups can influence the compound’s binding affinity and specificity by providing additional points of interaction.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-(2-Morpholin-4-yl-ethoxy)benzaldehyde: Lacks the methoxy group at the 5-position.
4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde: Different substitution pattern on the benzene ring.
Uniqueness
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and morpholin-4-ylethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its mechanisms of action, antiproliferative properties, and other relevant pharmacological effects.
- Molecular Formula : C12H17N1O3
- Molecular Weight : 225.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell proliferation.
- Receptor Modulation : It may modulate receptor activity, which can affect signaling pathways related to cell growth and apoptosis.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 3.1 | Induction of apoptosis |
HCT116 (Colon Cancer) | 4.4 | Cell cycle arrest |
HEK293 (Normal Cells) | 5.3 | Selective toxicity |
These results indicate that the compound exhibits significant antiproliferative activity, particularly against breast and colon cancer cell lines, while showing lower toxicity towards normal cells .
Antioxidant Activity
In addition to its antiproliferative effects, this compound has demonstrated antioxidant properties. The compound's ability to scavenge free radicals was assessed using various in vitro assays, revealing a significant reduction in oxidative stress markers compared to control groups .
Case Studies
- Breast Cancer Study : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Morphological changes consistent with apoptosis were observed, including chromatin condensation and membrane blebbing .
- Colon Cancer Study : Another investigation assessed the compound's effects on HCT116 cells, where it was found to induce cell cycle arrest at the G1 phase. This effect was linked to upregulation of cyclin-dependent kinase inhibitors .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C14H19NO4/c1-17-13-2-3-14(12(10-13)11-16)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 |
InChI Key |
SGLZCBTXKZGXDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCN2CCOCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.